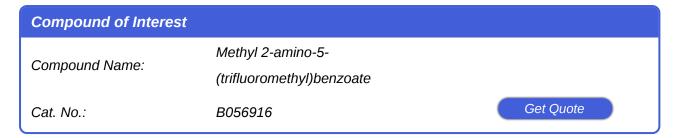


An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of its potential biological significance based on structure-activity relationships of analogous compounds. Due to the limited publicly available data on this specific molecule, this guide combines established information with scientific inferences from closely related structures to provide a valuable resource for researchers.

Chemical Properties and Data

Methyl 2-amino-5-(trifluoromethyl)benzoate is a solid organic compound at room temperature.[1] Its chemical structure incorporates an aminobenzoate scaffold with a trifluoromethyl group at the 5-position, a feature known to significantly influence the physicochemical and biological properties of molecules in drug discovery.[2][3][4][5]

Table 1: Physicochemical Properties of Methyl 2-amino-5-(trifluoromethyl)benzoate



Property	Value	Source
IUPAC Name	Methyl 2-amino-5- (trifluoromethyl)benzoate	N/A
Molecular Formula	C ₉ H ₈ F ₃ NO ₂	[1][6]
Molecular Weight	219.16 g/mol	[6]
Appearance	Solid	[1][6]
CAS Number	117324-58-0	[7]
Purity	Typically ≥98% (commercial)	[1]

Table 2: Predicted Spectral Data

Spectroscopy	Expected Peaks	
¹ H NMR	Singlet around 3.8 ppm (-OCH ₃), broad singlet for -NH ₂ , multiplets in the aromatic region (7-8 ppm).	
¹³ C NMR	Signal around 52 ppm (-OCH ₃), signals for quaternary carbons (C-CF ₃ , C-COOCH ₃), and other aromatic carbons. The CF ₃ group will likely cause splitting of adjacent carbon signals.	
IR	N-H stretching (approx. 3300-3500 cm ⁻¹), C=O stretching (approx. 1700-1730 cm ⁻¹), C-F stretching (approx. 1000-1350 cm ⁻¹), and aromatic C-H and C=C bands.	
Mass Spec	Molecular ion peak (M+) at m/z 219.05.	

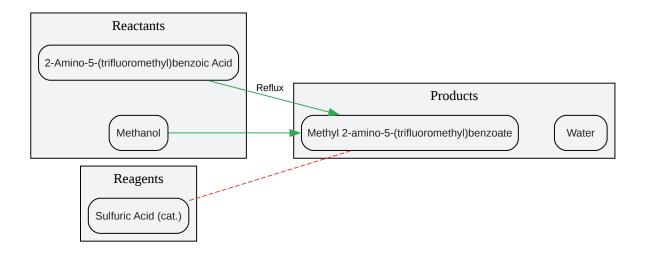
Experimental Protocol: Synthesis via Fischer Esterification

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification.[8][9][10][11][12] This acid-catalyzed reaction between a carboxylic acid and an



alcohol is a reversible process. The following is a detailed protocol for the synthesis of **methyl 2-amino-5-(trifluoromethyl)benzoate** from its corresponding carboxylic acid.

Reaction Scheme:



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Caption: Fischer Esterification of 2-Amino-5-(trifluoromethyl)benzoic Acid.

Materials:

- 2-Amino-5-(trifluoromethyl)benzoic acid
- Anhydrous Methanol
- · Concentrated Sulfuric Acid
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Foundational & Exploratory





Ethy	l Ace	etate
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- Hexanes
- Deionized Water

Equipment:

- Round-bottom flask
- Reflux condenser
- · Magnetic stirrer and stir bar
- · Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents). The methanol acts as both a reactant and the solvent.
- Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. The addition is exothermic, and a precipitate of the ammonium salt may form, which will redissolve as the reaction proceeds.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle. Monitor the progress of the reaction by TLC.
- Work-up:



- Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Reduce the volume of methanol using a rotary evaporator.
- Dilute the residue with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with deionized water.
- Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
- Wash the organic layer with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude methyl 2-amino-5-(trifluoromethyl)benzoate can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization.

Potential Biological Significance and Therapeutic Applications

While no specific biological activity has been reported for **methyl 2-amino-5- (trifluoromethyl)benzoate** in the reviewed literature, the structural motifs present in the molecule are of significant interest in drug discovery.

The trifluoromethyl group is a well-known bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance properties such as:

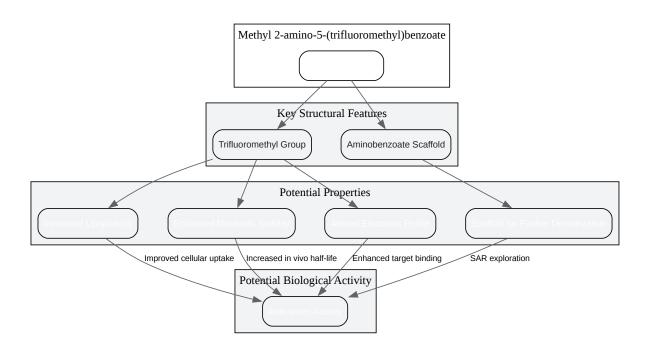
- Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position.[5]
- Lipophilicity: This can improve membrane permeability and oral bioavailability.[5]



• Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[3][4][5]

Compounds containing the 2-amino-5-(trifluoromethyl)phenyl moiety have been investigated for a range of biological activities, including as anticancer agents.[2][13][14][15] For instance, derivatives of N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas have shown antiproliferative activity against various human cancer cell lines.[13] Furthermore, a quinobenzothiazinium derivative containing a 4-(trifluoromethyl)aniline fragment exhibited potent antiproliferative activity against pancreatic cancer cell lines.[14]

Logical Relationship Diagram: Rationale for Potential Anticancer Activity



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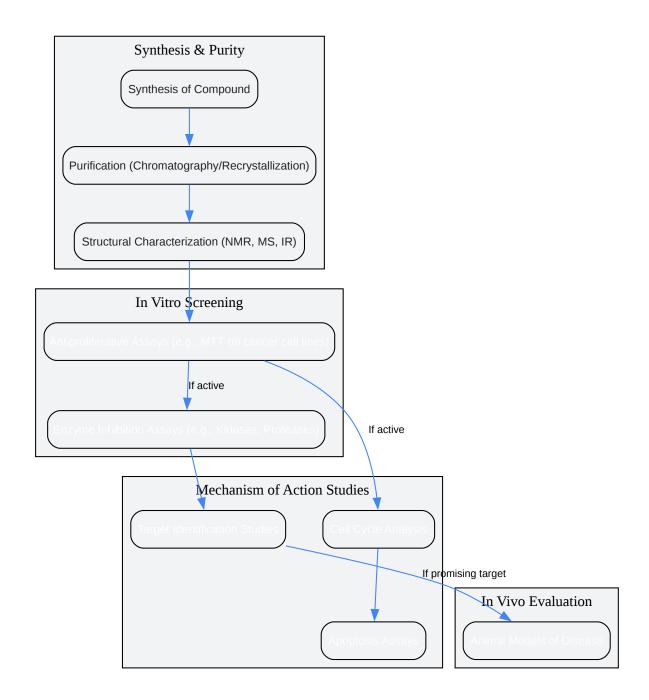
Caption: Rationale for investigating the anticancer potential of the target compound.

Given the precedent for anticancer activity in structurally related compounds, **methyl 2-amino-5-(trifluoromethyl)benzoate** represents a valuable starting point or intermediate for the synthesis of novel therapeutic agents. Further derivatization of the amino and ester functionalities could lead to the discovery of potent and selective enzyme inhibitors or receptor modulators.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of **methyl 2-amino-5-** (**trifluoromethyl)benzoate**, a general experimental workflow is proposed below.





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Caption: A general workflow for the biological evaluation of the target compound.



Conclusion

Methyl 2-amino-5-(trifluoromethyl)benzoate is a readily synthesizable compound with structural features that suggest potential for biological activity, particularly in the area of oncology. While specific experimental data for this molecule is sparse, this technical guide provides a solid foundation for its synthesis and a rationale for its inclusion in drug discovery programs. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as a lead compound or a versatile intermediate in the development of novel therapeutics.

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